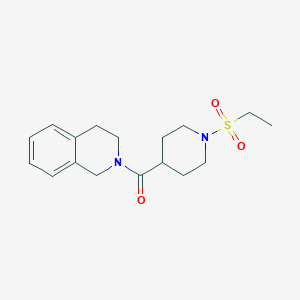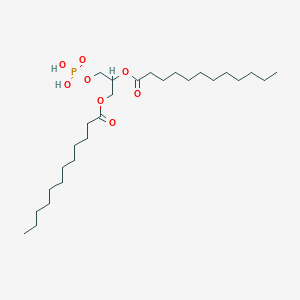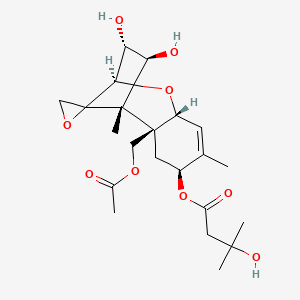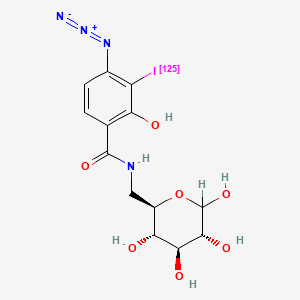
3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone is a member of isoquinolines.
Scientific Research Applications
Glycoprotein IIb/IIIa Antagonists
A study by Hutchinson et al. (1996) explored the structure-activity relationship of glycoprotein IIb/IIIa antagonists, including 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone derivatives. These compounds demonstrated potential as orally active antagonists, and one particular derivative showed potent fibrinogen receptor antagonism and oral activity in dog and monkey models.
Antimicrobial Activity
Research into antimicrobial activities of related compounds was conducted by Zaki et al. (2019). They synthesized a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which exhibited promising activities against various pathogenic strains of bacteria and fungi.
Neuroprotective Effects
A study by Takahashi et al. (1997) investigated the neuroprotective effects of a potent poly(ADP-ribose) synthetase inhibitor, closely related to 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone. The study found significant reduction in infarct volume in a rat model of focal cerebral ischemia, suggesting a role in the pathogenesis of brain damage in cerebral ischemia.
Synthesis and Structural Studies
Several studies focused on the synthesis and structural analysis of compounds related to 3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone. Malkova et al. (2016) reported on the expansion of the piperidine ring into hydroazocine ring in certain reactions. Zadorozhny (2012) studied nucleophilic cleavage in related compounds, revealing new derivatives with potential biological activities.
properties
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonyl-4-piperidinyl)methanone |
|---|---|
Molecular Formula |
C17H24N2O3S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-ethylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C17H24N2O3S/c1-2-23(21,22)19-11-8-15(9-12-19)17(20)18-10-7-14-5-3-4-6-16(14)13-18/h3-6,15H,2,7-13H2,1H3 |
InChI Key |
LUECMNNNXOJWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)


![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)


